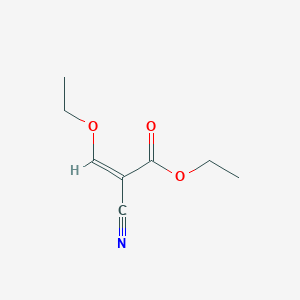

(Z)-ethyl 2-cyano-3-ethoxyacrylate

Description

The exact mass of the compound Ethyl cyano(ethoxymethylene)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62026. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-2-cyano-3-ethoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMGNAIGXYODKQ-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(/C#N)\C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42466-69-3, 94-05-3 | |

| Record name | Ethyl 2-cyano-3-ethoxyacrylate, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042466693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL 2-CYANO-3-ETHOXYACRYLATE, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39N7KQP23A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (Z)-ethyl 2-cyano-3-ethoxyacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-ethyl 2-cyano-3-ethoxyacrylate, also known as ethyl (ethoxymethylene)cyanoacetate, is a pivotal building block in organic synthesis, valued for its versatile reactivity.[1][2] Its unique structure, featuring electrophilic and nucleophilic centers, makes it a sought-after intermediate in the creation of a wide array of heterocyclic compounds and pharmacologically active molecules, including anti-inflammatory agents.[1] This guide provides a comprehensive overview of the synthesis of this compound via the Knoevenagel condensation, details a robust experimental protocol, and outlines a full suite of characterization techniques to validate the product's identity, purity, and stereochemistry.

Strategic Importance in Synthesis

The strategic importance of ethyl 2-cyano-3-ethoxyacrylate lies in the orchestrated reactivity of its functional groups. The cyano and ester groups act as powerful electron-withdrawing groups, polarizing the C=C double bond and rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is harnessed by medicinal chemists and synthetic researchers to construct complex molecular architectures.

Synthesis via Knoevenagel Condensation

The most prevalent and efficient method for preparing ethyl 2-cyano-3-ethoxyacrylate is a variation of the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an orthoformate ester, which serves as a carbonyl equivalent.

Reaction Mechanism

The reaction is typically catalyzed by an acid anhydride, such as acetic anhydride, which facilitates both the formation of the key reactive intermediate and the subsequent dehydration step.

-

Formation of the Enol Ether: Ethyl cyanoacetate reacts with triethyl orthoformate. Acetic anhydride acts as both a catalyst and a dehydrating agent, driving the equilibrium towards the product.

-

Elimination: An ethanol molecule is eliminated to form the stable, conjugated product, ethyl 2-cyano-3-ethoxyacrylate. The reaction conditions generally favor the formation of the thermodynamically more stable Z-isomer.

The general mechanism, a Knoevenagel condensation, involves the deprotonation of the active methylene compound to form a carbanion, which then attacks a carbonyl carbon.[3][4] This is followed by a dehydration step to yield the final α,β-unsaturated product.[4]

Caption: Workflow for the synthesis of this compound.

Field-Proven Experimental Protocol

This protocol is designed for reliability and high yield. The self-validating aspect lies in the in-process controls and the final characterization, which confirms the outcome.

Materials:

-

Ethyl cyanoacetate

-

Triethyl orthoformate

-

Acetic anhydride

-

Round-bottom flask equipped with a reflux condenser and a distillation head

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a distillation head.

-

Charging the Reactor: In the flask, combine ethyl cyanoacetate and triethyl orthoformate in a 1:1.5 molar ratio. Add an equimolar amount of acetic anhydride relative to the ethyl cyanoacetate.

-

Reaction: Heat the mixture gently with stirring. The reaction is endothermic initially, and the temperature should be maintained to allow for the slow distillation of the ethyl acetate byproduct, which serves as a visual indicator of reaction progress.

-

Driving to Completion: Continue heating for 2-4 hours. The temperature of the reaction mixture will gradually rise as the lower-boiling reactants are consumed.

-

Isolation: Once the reaction is complete (as determined by TLC or GC analysis), the crude product is isolated. The excess triethyl orthoformate and acetic anhydride can be removed by distillation under reduced pressure.

-

Purification: The resulting crude product is then purified by fractional vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure this compound as a faint yellow solid or oil.[1]

Expert Insight: The key to a high yield of the desired Z-isomer is careful temperature control during the reaction and distillation. Rapid heating can lead to side reactions and a lower-quality product. The use of acetic anhydride is critical as it effectively scavenges the ethanol formed, preventing a reversible reaction and driving the equilibrium forward.

Comprehensive Characterization

Thorough characterization is non-negotiable to confirm the structural integrity, purity, and isomeric identity of the synthesized compound.

Physical Properties

The synthesized compound should be a faint yellow solid or liquid at room temperature.[1][5]

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃ | [1][6] |

| Molecular Weight | 169.18 g/mol | [5][6] |

| Melting Point | 49-53 °C | [1][2] |

| Boiling Point | 190-191 °C at 30 mmHg | [1][2] |

| Appearance | Faint yellow solid | [1] |

| CAS Number | 94-05-3 | [1][6] |

Spectroscopic Analysis

Spectroscopic data provides the definitive structural proof. Below are the expected results for this compound.

Caption: Logical workflow from purified product to structural validation.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is crucial for confirming the presence of all proton environments and for verifying the stereochemistry.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| =C-H | ~8.03 | Singlet | 1H |

| -O-CH₂- (ethoxy on acrylate) | ~4.37 | Quartet | 2H |

| -O-CH₂- (ester) | ~4.27 | Quartet | 2H |

| -CH₃ (ethoxy on acrylate) | ~1.45 | Triplet | 3H |

| -CH₃ (ester) | ~1.33 | Triplet | 3H |

| (Solvent: CDCl₃, 400 MHz)[7] |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon backbone of the molecule.

| Assignment | Chemical Shift (δ, ppm) |

| C=O (ester) | ~162.0 |

| =C-O (enol ether) | ~155.0 |

| C≡N (nitrile) | ~115.0 |

| =C(CN) | ~100.0 |

| -O-CH₂- (ethoxy on acrylate) | ~63.0 |

| -O-CH₂- (ester) | ~62.5 |

| -CH₃ (ethoxy on acrylate) | ~14.1 |

| -CH₃ (ester) | ~14.0 |

| (Solvent: CDCl₃, 100 MHz)[8][9] |

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C≡N (Nitrile) | ~2217 | Strong, sharp absorption |

| C=O (Ester) | ~1715 | Strong absorption |

| C=C (Alkene) | ~1596 | Medium to strong absorption |

| C-O (Ether/Ester) | ~1216 | Strong absorption |

| (Sample preparation: KBr pellet or thin film)[3] |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall composition.

| Ion | m/z Value | Description |

| [M]⁺ | 169 | Molecular Ion |

| [M-C₂H₅]⁺ | 140 | Loss of ethyl group |

| [M-OC₂H₅]⁺ | 124 | Loss of ethoxy group |

| [M-COOC₂H₅]⁺ | 96 | Loss of ethyl carboxylate group |

| (Technique: Electron Ionization, EI)[6][7][10] |

Safety and Handling

Ethyl 2-cyano-3-ethoxyacrylate is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][6] It may also cause respiratory irritation.[1][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[1]

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis and comprehensive characterization of this compound. By understanding the underlying mechanism of the Knoevenagel condensation and adhering to a stringent characterization protocol, researchers can confidently produce this valuable synthetic intermediate for applications in drug discovery and materials science. The self-validating nature of the described workflow, from reaction monitoring to multi-faceted spectroscopic analysis, ensures the production of high-purity material suitable for the most demanding applications.

References

- 1. Ethyl 2-Cyano-3-ethoxyacrylate|94-05-3 - MOLBASE Encyclopedia [m.molbase.com]

- 2. chembk.com [chembk.com]

- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 4. youtube.com [youtube.com]

- 5. This compound (Z/E=93/7) | 42466-69-3 [sigmaaldrich.com]

- 6. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl (ethoxymethylene)cyanoacetate(94-05-3) 13C NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester [webbook.nist.gov]

A Spectroscopic Guide to (Z)-ethyl 2-cyano-3-ethoxyacrylate: Structure Elucidation and Data Interpretation

Introduction

(Z)-ethyl 2-cyano-3-ethoxyacrylate is a multifunctional organic compound of significant interest to researchers in drug development and organic synthesis. Its structure, featuring a conjugated system with cyano, ester, and ether functionalities, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds with potential therapeutic applications. The precise stereochemistry of the double bond is crucial for its reactivity and the stereochemical outcome of subsequent reactions. This guide provides an in-depth analysis of the spectroscopic data used to confirm the structure and purity of the (Z)-isomer of ethyl 2-cyano-3-ethoxyacrylate.

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and provides information about the molecule's fragmentation pattern. Together, these methods form a self-validating system for unambiguous structure determination.

This document will delve into the details of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, offering insights into the experimental choices and the interpretation of the resulting spectra.

Molecular Structure and Isomerism

This compound, with the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol , exists as two geometric isomers, (Z) and (E), due to the restricted rotation around the C=C double bond. The (Z)-isomer, which is the focus of this guide, has the cyano and the ethoxy groups on the same side of the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are employed to map out the proton and carbon environments within the molecule.

Experimental Protocol: NMR Sample Preparation

A standard protocol for preparing an NMR sample of this compound involves dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution, which is essential for accurate coupling constant measurements.

Diagram of NMR Workflow

Caption: A typical workflow for acquiring NMR data, from sample preparation to the final spectrum.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides key information about the number of different types of protons, their chemical environment, and their connectivity.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.03 | Singlet | 1H | =CH-O |

| ~4.37 | Quartet | 2H | O-CH₂-CH₃ (ethoxy) |

| ~4.27 | Quartet | 2H | O-CH₂-CH₃ (ester) |

| ~1.45 | Triplet | 3H | O-CH₂-CH₃ (ethoxy) |

| ~1.33 | Triplet | 3H | O-CH₂-CH₃ (ester) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

-

Vinyl Proton (=CH-O): The singlet at approximately 8.03 ppm is characteristic of the vinyl proton. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom and the conjugated system. The singlet nature of this peak indicates no adjacent protons to couple with.

-

Ethyl Groups: The spectrum shows two distinct ethyl groups, corresponding to the ethoxy and the ethyl ester moieties. Each ethyl group gives rise to a quartet and a triplet. The quartets around 4.37 and 4.27 ppm correspond to the methylene (-CH₂-) protons, which are split by the adjacent methyl (-CH₃) protons. The triplets around 1.45 and 1.33 ppm are due to the methyl protons, split by the adjacent methylene protons. The slight difference in their chemical shifts arises from the different electronic environments of the ethoxy and ester groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (ester) |

| ~162.0 | =C-O (vinyl) |

| ~117.0 | C≡N (nitrile) |

| ~70.0 | O-CH₂ (ethoxy) |

| ~62.0 | O-CH₂ (ester) |

| ~15.0 | CH₃ (ethoxy) |

| ~14.0 | CH₃ (ester) |

| ~90.0 | =C(CN) |

Note: These are predicted values. Experimental values may vary.

Interpretation:

-

Carbonyl and Vinyl Carbons: The downfield signals at approximately 165.0 ppm and 162.0 ppm are assigned to the ester carbonyl carbon and the vinyl carbon attached to the ethoxy group, respectively. These carbons are significantly deshielded due to their involvement in the conjugated system and bonding to electronegative oxygen atoms.

-

Nitrile Carbon: The signal around 117.0 ppm is characteristic of a nitrile carbon.

-

Alkene Carbon: The carbon of the double bond substituted with the cyano group is expected to appear around 90.0 ppm.

-

Ethyl Carbons: The methylene carbons of the ethoxy and ester groups are observed around 70.0 ppm and 62.0 ppm, while the methyl carbons appear upfield at approximately 15.0 ppm and 14.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

For a solid sample like this compound, the IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded. This method requires minimal sample preparation. Alternatively, the sample can be prepared as a KBr (potassium bromide) pellet. A few milligrams of the compound are ground with dry KBr powder and pressed into a thin, transparent disk, which is then placed in the IR spectrometer.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2220 | C≡N stretch | Nitrile |

| ~1710 | C=O stretch | α,β-Unsaturated Ester |

| ~1620 | C=C stretch | Alkene |

| ~1250 | C-O stretch | Ester/Ether |

Interpretation:

-

Nitrile Group: A sharp, strong absorption band around 2220 cm⁻¹ is a clear indication of the C≡N stretching vibration of the nitrile group.

-

Ester Carbonyl Group: The strong absorption at approximately 1710 cm⁻¹ is characteristic of the C=O stretching of an α,β-unsaturated ester. The conjugation with the C=C double bond lowers the frequency compared to a saturated ester.

-

Alkene Group: The C=C stretching vibration of the alkene is observed around 1620 cm⁻¹.

-

Ether and Ester C-O Groups: The strong absorption bands in the region of 1250 cm⁻¹ are attributed to the C-O stretching vibrations of the ester and ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Experimental Protocol: Mass Spectrometry

For a volatile and thermally stable compound like this compound, Electron Ionization (EI) is a common mass spectrometry technique. The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 169 | Molecular Ion [M]⁺ |

| 141 | [M - C₂H₄]⁺ |

| 124 | [M - OCH₂CH₃]⁺ |

| 113 | [M - C₂H₅OH - H]⁺ or [M - C₂H₄ - C₂H₅]⁺ |

| 96 | [M - COOC₂H₅]⁺ |

Interpretation:

-

Molecular Ion: The peak at m/z 169 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of this compound under EI conditions can proceed through various pathways. The loss of ethene (28 Da) from one of the ethyl groups is a common fragmentation, leading to the peak at m/z 141. The loss of an ethoxy radical (45 Da) can result in the ion at m/z 124. Further fragmentations can lead to the other observed peaks, providing additional evidence for the proposed structure.

Diagram of a Proposed Mass Spectrometry Fragmentation Pathway

Caption: A simplified representation of possible fragmentation pathways for this compound in mass spectrometry.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating characterization of this compound. The ¹H NMR spectrum confirms the presence and connectivity of all protons, including the key vinyl proton, and distinguishes between the two ethyl groups. The ¹³C NMR spectrum maps out the carbon framework. IR spectroscopy confirms the presence of the characteristic nitrile, unsaturated ester, and ether functional groups. Finally, mass spectrometry establishes the correct molecular weight and provides fragmentation data consistent with the proposed structure. This detailed spectroscopic analysis is indispensable for researchers and scientists to ensure the identity, purity, and stereochemical integrity of this important chemical intermediate in their drug development and synthetic chemistry endeavors.

Physical and chemical properties of (Z)-ethyl 2-cyano-3-ethoxyacrylate

An In-depth Technical Guide to (Z)-ethyl 2-cyano-3-ethoxyacrylate: Properties, Synthesis, and Reactivity for the Research Scientist

Introduction

This compound, identified by CAS Number 94-05-3, is a multifunctional reagent that has carved a significant niche as a versatile building block in organic synthesis.[1][2][3] Its strategic combination of a cyano group, an ethyl ester, and an electron-deficient alkene moiety makes it a highly reactive and valuable intermediate. This guide provides a comprehensive overview of its core physical and chemical properties, established synthetic protocols, and its diverse reactivity, with a focus on its application in the development of pharmaceuticals and complex heterocyclic systems.[4][5] For drug development professionals and researchers, understanding the nuanced reactivity of this compound is paramount for leveraging its full synthetic potential.

The molecule's reactivity is primarily dictated by the electron-withdrawing nature of the cyano and ester groups.[6] This electronic arrangement polarizes the carbon-carbon double bond, rendering the C-3 position highly susceptible to nucleophilic attack, which is the cornerstone of its utility in constructing a wide array of molecular architectures.[3][6]

Physicochemical and Spectroscopic Profile

A precise understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in a laboratory setting. It typically appears as a white to faint yellow crystalline solid.[1][2][4] The compound exhibits limited solubility in water but is soluble in common organic solvents such as chloroform, methanol, ethanol, and ether.[1][3] Due to its sensitivity to moisture, it should be stored in a tightly closed container in a cool, dry, and dark place under an inert atmosphere to prevent hydrolysis and maintain its stability.[3][4][7]

Summary of Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO₃ | [3][8][9] |

| Molecular Weight | 169.18 g/mol | [8][9][10] |

| Appearance | White to yellow crystalline solid/mass | [1][2][11] |

| Melting Point | 49-53 °C | [1][2][4] |

| Boiling Point | 190-191 °C at 30 mmHg | [1][4][11] |

| Density | ~1.075 g/cm³ | [4] |

| Flash Point | 130 °C | [4] |

| Water Solubility | <0.01 g/L (at 20 °C) | [1][11] |

Spectroscopic Data Interpretation

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the different proton environments in the molecule. Key signals include a singlet for the vinylic proton, and two separate quartet-triplet patterns characteristic of the two ethyl groups (one from the ester and one from the ethoxy substituent).

-

¹³C NMR: The carbon NMR spectrum is characterized by signals for the nitrile carbon (C≡N), the carbonyl carbon of the ester (C=O), and the two olefinic carbons (C=C).[12] The distinct chemical shifts of these carbons are indicative of the molecule's electronic structure.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum displays strong, characteristic absorption bands that confirm the presence of its key functional groups. These include a sharp peak for the nitrile (C≡N) stretch, a strong absorption for the ester carbonyl (C=O) stretch, and bands corresponding to the C=C double bond and C-O stretches.

-

Mass Spectrometry (MS): Mass spectral analysis typically shows the molecular ion peak corresponding to its molecular weight (169.18 g/mol ), confirming the compound's identity.[10][12] Common fragmentation patterns can also be observed.

Synthesis and Experimental Protocols

The most prevalent and efficient synthesis of ethyl 2-cyano-3-ethoxyacrylate involves the condensation reaction between ethyl cyanoacetate and triethyl orthoformate, typically using acetic anhydride as a solvent and dehydrating agent.[1][11]

Workflow for the Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

Caption: General workflow for the synthesis of ethyl 2-cyano-3-ethoxyacrylate.

Detailed Synthesis Protocol

This protocol is adapted from established procedures and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.[1][11]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate (0.2 mol), triethyl orthoformate (0.2 mol), and acetic anhydride (80 mL).

-

Reaction: Heat the reaction mixture to 150-160 °C and maintain this temperature with stirring for approximately 5 hours. The causality behind using acetic anhydride is twofold: it acts as a solvent and effectively sequesters the ethanol byproduct, driving the equilibrium towards the product.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Isolation: Remove the acetic anhydride and other volatile components by distillation under reduced pressure.

-

Purification: The resulting yellow solid residue is this compound.[1][11] Further purification can be achieved by recrystallization from an appropriate solvent system if necessary to achieve high purity (>98%).[2] The yield for this procedure is typically high, often around 84%.[1][11]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its nature as a potent Michael acceptor and its ability to participate in various cyclization and cycloaddition reactions.[5][6] The ethoxy group at the C-3 position is an excellent leaving group, facilitating nucleophilic vinylic substitution reactions.

General Reactivity with Nucleophiles

Caption: Mechanism of nucleophilic substitution on the acrylate backbone.

Key Reaction Classes

-

Synthesis of Heterocycles: This is the most prominent application. The reaction with binucleophiles leads directly to a vast range of heterocyclic scaffolds. For instance, reaction with hydrazines yields pyrazoles, with amidines produces pyrimidines, and with hydroxylamine can lead to isoxazoles. This modularity is highly valued in medicinal chemistry for generating compound libraries.

-

Michael Additions: Strong nucleophiles can undergo a 1,4-conjugate addition, although the substitution pathway is often more common due to the lability of the ethoxy group.[5]

-

Cycloaddition Reactions: The electron-deficient double bond allows it to act as a dienophile in Diels-Alder reactions, providing access to complex carbocyclic and heterocyclic frameworks.[6]

Experimental Protocol: Synthesis of a Pyrimidine Derivative

This protocol illustrates a typical application in heterocyclic synthesis.

-

Setup: In a suitable solvent such as ethanol, dissolve this compound (1 equivalent).

-

Addition of Nucleophile: Add a substituted amidine hydrochloride (1 equivalent) and a base such as sodium ethoxide (1.1 equivalents) to the solution.

-

Reaction: Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The base is crucial for deprotonating the amidine hydrochloride, generating the free nucleophile required for the reaction.

-

Isolation: Upon completion, cool the reaction mixture, neutralize if necessary, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired substituted pyrimidine.

Safety and Handling

This compound is an irritant and requires careful handling.

-

Hazards: It is irritating to the eyes, respiratory system, and skin.[1][13] It is harmful if swallowed and may cause sensitization by inhalation or skin contact.[1][4][10]

-

Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]

-

First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1][4] For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a cornerstone reagent for synthetic chemists, offering a reliable and versatile platform for the construction of complex molecules, particularly nitrogen-containing heterocycles. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an indispensable tool in both academic research and industrial drug development. A thorough understanding of its handling, reactivity, and synthetic scope, as outlined in this guide, empowers scientists to harness its full potential in creating novel molecular entities.

References

- 1. 94-05-3 | CAS DataBase [m.chemicalbook.com]

- 2. lanhaiindustry.com [lanhaiindustry.com]

- 3. CAS 94-05-3: Ethyl (ethoxymethylene)cyanoacetate [cymitquimica.com]

- 4. Ethyl 2-Cyano-3-ethoxyacrylate|94-05-3 - MOLBASE Encyclopedia [m.molbase.com]

- 5. (E)-Ethyl 2-cyano-3-ethoxyacrylate [myskinrecipes.com]

- 6. Buy this compound | 42466-69-3 [smolecule.com]

- 7. Ethyl 2-(Ethoxymethylene)-2-cyanoacetate | 94-05-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chemscene.com [chemscene.com]

- 9. scbt.com [scbt.com]

- 10. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethyl (ethoxymethylene)cyanoacetate | 94-05-3 [chemicalbook.com]

- 12. Ethyl (ethoxymethylene)cyanoacetate(94-05-3) 13C NMR spectrum [chemicalbook.com]

- 13. chembk.com [chembk.com]

An In-depth Technical Guide on the Reactivity of (Z)-ethyl 2-cyano-3-ethoxyacrylate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(Z)-ethyl 2-cyano-3-ethoxyacrylate is a highly versatile and reactive Michael acceptor, frequently employed as a building block in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds of medicinal interest. This technical guide provides a comprehensive exploration of its reactivity profile with a range of nucleophiles. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and present quantitative data to inform synthetic strategy and reaction optimization. This document is intended to serve as a practical resource for researchers in drug discovery and development, as well as for synthetic organic chemists seeking to leverage the unique properties of this valuable reagent.

Introduction: The Unique Electronic Nature of this compound

This compound, often referred to as a "push-pull" alkene, possesses a unique electronic structure that dictates its reactivity. The molecule features both electron-donating (ethoxy group) and electron-withdrawing (cyano and ethyl ester groups) substituents attached to the carbon-carbon double bond. This arrangement results in a highly polarized π-system, rendering the β-carbon exceptionally electrophilic and susceptible to nucleophilic attack.

The electron-withdrawing cyano and ester groups at the α-position synergistically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a potent Michael acceptor. The electron-donating ethoxy group at the β-position further enhances the electrophilicity of the β-carbon through a resonance effect, while also serving as a potential leaving group in certain reaction pathways.

This guide will systematically explore the consequences of this electronic arrangement on the reactivity of this compound with various classes of nucleophiles.

Reactions with N-Nucleophiles: A Gateway to Nitrogen-Containing Heterocycles

The reaction of this compound with nitrogen-based nucleophiles is a cornerstone of its synthetic utility, providing access to a wide array of biologically relevant heterocyclic systems. The initial step typically involves a Michael-type addition of the amine to the electron-deficient β-carbon, followed by a subsequent intramolecular cyclization, often with the elimination of ethanol.

Reaction with Hydrazines: Synthesis of Pyrazoles

The reaction with hydrazine and its derivatives is a well-established method for the synthesis of 3-aminopyrazole-4-carboxylates, which are valuable intermediates in the preparation of pharmaceuticals.

Mechanism: The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the acrylate. This is followed by an intramolecular cyclization with the elimination of ethanol to afford the pyrazole ring system.

Experimental Protocol: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate [1]

-

Materials:

-

Ethyl 2-cyano-3-morpholinoacrylate (as a stable precursor to ethyl 2-cyano-3-ethoxyacrylate in some procedures) (1.19 moles)

-

Water (600 mL)

-

Hydrazine hydrate (80% technical grade, 1.18 moles)

-

-

Procedure:

-

Charge ethyl 2-cyano-3-morpholinoacrylate to water in a suitable reaction vessel, maintaining the temperature at 15-20°C.

-

Under stirring, add hydrazine hydrate to the reaction solution.

-

Stir the mixture at 15-20°C for one hour.

-

Continue stirring at 25-30°C for 3 hours.

-

Increase the temperature to 40-45°C and stir for an additional 2 hours.

-

After completion of the reaction (monitored by TLC), cool the reaction mass to 25-30°C and then chill to 0-5°C.

-

Filter the solid product and wash with chilled water to isolate ethyl 3-amino-1H-pyrazole-4-carboxylate.

-

This reaction is a key step in the synthesis of Allopurinol, a drug used in the treatment of hyperuricemia and chronic gout[1].

Reaction with Amines: Formation of Enamines and Pyridinones

Primary and secondary amines readily react with this compound. The outcome of the reaction is dependent on the nature of the amine and the reaction conditions. Simple Michael addition can occur, leading to the formation of β-amino acrylate derivatives. In many cases, these intermediates can undergo further transformations. For instance, the reaction with primary amines can lead to the formation of pyridinone derivatives through a subsequent cyclization.

General Reaction Scheme: The initial Michael addition of a primary or secondary amine to the double bond is the primary pathway. With primary amines, subsequent intramolecular cyclization can occur, leading to the formation of substituted pyridinones.

Reactions with C-Nucleophiles: Building Carbon-Carbon Bonds

The high electrophilicity of the β-carbon of this compound makes it an excellent substrate for reactions with a variety of carbon nucleophiles, enabling the formation of new carbon-carbon bonds.

Knoevenagel Condensation Precursors

While not a direct reaction with a nucleophile, it is important to note that ethyl 2-cyano-3-ethoxyacrylate is often synthesized from ethyl cyanoacetate via a condensation reaction. Ethyl cyanoacetate itself is a versatile C-nucleophile precursor. The Knoevenagel condensation of ethyl cyanoacetate with aldehydes, often catalyzed by a base like piperidine, is a standard method to produce substituted 2-cyanoacrylates[2][3].

Experimental Protocol: General Synthesis of Ethyl Phenylcyanoacrylates [2]

-

Materials:

-

Ethyl cyanoacetate

-

Substituted benzaldehyde

-

Piperidine

-

2-Propanol

-

-

Procedure:

-

Mix equimolar amounts of ethyl cyanoacetate and the appropriate benzaldehyde in a vial.

-

Add a few drops of piperidine with stirring.

-

Isolate the product by filtration.

-

Purify the product by crystallization from 2-propanol.

-

Cycloaddition Reactions: Constructing Carbocyclic and Heterocyclic Rings

This compound, as an electron-deficient alkene, is a competent dienophile in Diels-Alder reactions, providing a route to six-membered rings.

Conceptual Workflow for Diels-Alder Reaction

Caption: Diels-Alder reaction of this compound.

The electron-withdrawing groups on the dienophile facilitate the reaction with electron-rich dienes. This provides a powerful method for the synthesis of complex cyclic systems with control over stereochemistry.

Characterization of this compound

Accurate characterization of the starting material is crucial for reproducible and reliable synthetic outcomes.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃ | [4][5][6] |

| Molecular Weight | 169.18 g/mol | [4][5][6] |

| Appearance | White to yellow crystalline mass or crystals | [7] |

| Melting Point | 49-51 °C | [7] |

| Boiling Point | 190-191 °C at 30 mmHg | [7] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.03 (s, 1H), 4.37 (q, J=7.1 Hz, 2H), 4.27 (q, J=7.1 Hz, 2H), 1.45 (t, J=7.1 Hz, 3H), 1.33 (t, J=7.1 Hz, 3H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 169.1, 163.2, 117.1, 91.1, 70.0, 61.5, 15.1, 14.2 | |

| InChIKey | KTMGNAIGXYODKQ-SREVYHEPSA-N | [4] |

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its "push-pull" electronic nature makes it highly reactive towards a wide range of nucleophiles, providing efficient routes to a diverse array of acyclic and heterocyclic compounds. A thorough understanding of its reactivity, as outlined in this guide, is essential for its effective application in the synthesis of novel molecules, particularly in the context of drug discovery and development. The provided protocols and data serve as a valuable starting point for chemists to design and execute synthetic strategies utilizing this important building block.

References

The Versatile Building Block: A Technical Guide to (Z)-Ethyl 2-Cyano-3-ethoxyacrylate for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, (Z)-ethyl 2-cyano-3-ethoxyacrylate has emerged as a highly versatile and reactive building block. Its unique electronic and steric properties, arising from the juxtaposition of a cyano, an ester, and an ethoxy group around a carbon-carbon double bond, render it a powerful tool for the synthesis of a diverse array of heterocyclic compounds, many of which are of significant interest in drug discovery and development.

This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its diverse applications. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only established protocols but also the underlying mechanistic principles that govern its reactivity.

Physicochemical and Spectroscopic Profile

This compound is a pale-yellow to yellow-brown solid at room temperature. A thorough understanding of its physical and spectral properties is crucial for its correct identification and use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO₃ | [1][2] |

| Molecular Weight | 169.18 g/mol | [1][2] |

| CAS Number | 42466-69-3 | [1] |

| Appearance | Pale-yellow to yellow-brown solid | |

| Melting Point | 49-51 °C | |

| Boiling Point | 190-191 °C at 30 mmHg | |

| Solubility | Soluble in chloroform and methanol; <0.01 g/L in water (20 °C) |

Spectroscopic Data

The spectroscopic signature of this compound is key to confirming its structure and purity. The presence of multiple functional groups gives rise to a characteristic set of signals in its NMR, IR, and mass spectra.

Table 2: Spectroscopic Data for this compound

| Technique | Characteristic Signals | Source(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 8.03 (s, 1H, vinylic CH), 4.37 (q, 2H, OCH₂CH₃), 4.27 (q, 2H, OCH₂CH₃), 1.45 (t, 3H, OCH₂CH₃), 1.33 (t, 3H, OCH₂CH₃) | [3] |

| ¹³C NMR (CDCl₃) | Expected signals for C=O, C≡N, vinylic carbons, OCH₂ carbons, and CH₃ carbons. | [1][3] |

| IR (KBr) | ν (cm⁻¹): ~2220 (C≡N stretch), ~1720 (C=O stretch, ester), ~1600 (C=C stretch) | [4] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 169 | [1][3] |

Synthesis of this compound: The Knoevenagel Condensation

The most common and efficient method for the synthesis of this compound is a variation of the Knoevenagel condensation.[5][6] This reaction involves the condensation of ethyl cyanoacetate with triethyl orthoformate, typically in the presence of a catalyst and with the removal of a small molecule, in this case, ethanol.

Mechanism of Synthesis

The reaction proceeds through a series of steps involving the activation of ethyl cyanoacetate and its subsequent reaction with triethyl orthoformate. The use of a mild base is often employed to facilitate the deprotonation of the active methylene group in ethyl cyanoacetate.

Caption: Knoevenagel condensation for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the laboratory-scale synthesis of the title compound.

Materials:

-

Ethyl cyanoacetate

-

Triethyl orthoformate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, distillation apparatus)

-

Heating mantle and magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl cyanoacetate (1.0 mol) and triethyl orthoformate (1.2 mol).

-

Add a catalytic amount of piperidine (e.g., 0.05 mol).

-

Heat the reaction mixture to reflux with stirring. The progress of the reaction can be monitored by observing the distillation of ethanol.

-

Continue refluxing until the theoretical amount of ethanol has been collected.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The excess triethyl orthoformate and piperidine can be removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, to yield pure this compound as a solid.

Reactivity and Synthetic Applications: A Gateway to Heterocycles

The synthetic utility of this compound stems from its electrophilic nature. The electron-withdrawing cyano and ester groups polarize the carbon-carbon double bond, making the β-carbon highly susceptible to nucleophilic attack.[7] This reactivity profile allows it to serve as a versatile precursor for a wide range of heterocyclic systems.

Reaction with Nucleophiles

This compound readily reacts with a variety of nucleophiles, including those containing nitrogen and sulfur atoms. These reactions often proceed via a Michael addition followed by an intramolecular cyclization, leading to the formation of five- and six-membered heterocyclic rings.

Caption: General reaction pathway with nucleophiles.

Synthesis of Pyrimidines

A prominent application of this compound is in the synthesis of pyrimidine derivatives. The reaction with amidines, such as guanidine, or with thiourea provides a straightforward route to functionalized pyrimidines, which are core structures in many biologically active compounds.[4]

Experimental Protocol: Synthesis of a 2-Amino-5-cyano-6-oxo-pyrimidine Derivative

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol (solvent)

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in absolute ethanol.

-

To this solution, add guanidine hydrochloride and stir until it dissolves.

-

Add a solution of this compound in ethanol dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with an appropriate acid (e.g., acetic acid).

-

The precipitated product can be collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.

Synthesis of Pyrazoles and Pyrazolopyrimidines

The reaction of this compound with hydrazine and its derivatives is a key step in the synthesis of pyrazoles. These pyrazoles can be further elaborated into more complex heterocyclic systems, such as pyrazolopyrimidines. A notable example is the synthesis of precursors to Allopurinol, a drug used to treat gout and hyperuricemia.[8][9]

Cycloaddition Reactions

The electron-deficient double bond of this compound also allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile.[7] This provides a powerful method for the construction of six-membered rings with a high degree of stereocontrol.

Applications in Drug Development and Agrochemicals

The versatility of this compound as a synthetic intermediate has led to its use in the development of various compounds with biological activity.

Medicinal Chemistry

As previously mentioned, it is a key precursor in the synthesis of Allopurinol.[8][9] Furthermore, the pyrimidine and pyrazole cores accessible from this starting material are prevalent in a wide range of pharmaceuticals, including anti-inflammatory, anticancer, and antiviral agents.[10] Its ability to introduce a cyanoacrylate moiety into a molecule is of particular interest, as this functional group is present in several bioactive compounds.

Agrochemicals

Derivatives of this compound have been investigated for their herbicidal properties.[7][11] Certain 2-cyanoacrylate derivatives have been shown to be effective inhibitors of photosystem II (PSII) electron transport in plants, leading to their herbicidal activity.[11] The (Z)-configuration can be crucial for optimal biological activity in these applications.[11]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

Hazard Identification

-

Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

-

Skin Sensitization: May cause an allergic skin reaction.[1]

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its unique electronic properties and reactivity make it an invaluable tool for the construction of a wide variety of heterocyclic compounds, many of which are of significant interest in drug discovery and agrochemical research. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory. This guide has provided a comprehensive overview of these aspects, with the aim of empowering researchers to harness the full synthetic potential of this remarkable compound.

References

- 1. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Ethyl (ethoxymethylene)cyanoacetate(94-05-3) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 7. Buy this compound | 42466-69-3 [smolecule.com]

- 8. CN111978259A - Allopurinol impurity F and preparation method thereof - Google Patents [patents.google.com]

- 9. CN104387394A - Preparation method of allopurinol - Google Patents [patents.google.com]

- 10. Ethyl 2-Cyano-3-ethoxyacrylate|94-05-3 - MOLBASE Encyclopedia [m.molbase.com]

- 11. researchgate.net [researchgate.net]

CAS number for (Z)-ethyl 2-cyano-3-ethoxyacrylate

An In-depth Technical Guide to (Z)-ethyl 2-cyano-3-ethoxyacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in organic synthesis, medicinal chemistry, and materials science. While often discussed in tandem with its (E)-isomer or as a mixture, this document focuses specifically on the (Z)-isomer, detailing its unique identifiers, physicochemical properties, synthesis methodologies, and core applications. As a highly functionalized α,β-unsaturated cyanoester, its reactivity is pivotal in the construction of complex molecular frameworks, particularly heterocyclic systems that form the backbone of many pharmaceutical agents. This guide offers field-proven insights into its handling, experimental protocols, and the causality behind synthetic choices, serving as an essential resource for professionals leveraging this versatile building block in their research and development endeavors.

Core Compound Identification

This compound is a specific stereoisomer of ethyl 2-cyano-3-ethoxyacrylate. The "(Z)" designation, from the German zusammen (together), indicates that the higher-priority substituent groups on each carbon of the double bond are on the same side. In this case, the ethoxy group (-OCH2CH3) and the ester group (-COOC2H5) are on the same side of the C=C double bond. It is crucial to distinguish this isomer from the more commonly referenced (E)-isomer or the unspecified mixture.

| Identifier | Value | Source |

| Chemical Name | This compound | Smolecule[1] |

| CAS Number | 42466-69-3 | Smolecule[1] |

| Molecular Formula | C₈H₁₁NO₃ | Santa Cruz Biotechnology[2], PubChem[3] |

| Molecular Weight | 169.18 g/mol | Santa Cruz Biotechnology[2], PubChem[3] |

| Synonyms | Ethyl (Z)-2-cyano-3-ethoxyacrylate | ChemicalBook[4] |

Note: The general CAS number 94-05-3 is frequently used for this chemical but often refers to the (E)-isomer or a mixture of isomers.[2][3][4] Researchers requiring stereospecificity must procure material designated with CAS 42466-69-3.

Physicochemical and Spectroscopic Profile

The physical and spectral properties of ethyl 2-cyano-3-ethoxyacrylate are critical for its identification and for ensuring the purity of the desired isomer.

Table of Properties:

| Property | Value | Notes |

| Appearance | White to faint yellow crystalline solid/mass.[4][5] | The material is a solid at room temperature. |

| Melting Point | 49-53 °C (lit.)[4][5] | This is a key parameter for purity assessment. |

| Boiling Point | 190-191 °C at 30 mmHg (lit.)[4][6] | High boiling point necessitates vacuum distillation for purification. |

| Flash Point | 130 °C (266 °F) - closed cup[5] | Indicates combustibility under heating. |

| Solubility | Soluble in chloroform, methanol.[4] Water solubility is very low (<0.01 g/L).[4] | Typical for moderately polar organic compounds. |

| InChI Key | KTMGNAIGXYODKQ-VOTSOKGWSA-N | Refers to the (E)-isomer, highlighting the need for careful sourcing. |

Spectroscopic Data Insights

Spectroscopic analysis is non-negotiable for confirming the isomeric identity.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A sharp, intense absorption peak around 2200 cm⁻¹ is characteristic of the nitrile (C≡N) stretch.[1] A strong absorption in the 1600-1800 cm⁻¹ region corresponds to the ester carbonyl (C=O) group, with its exact position influenced by conjugation with the double bond.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for distinguishing between (Z) and (E) isomers. The chemical shift of the vinylic proton (-OCH=C<) is particularly diagnostic. Due to anisotropic effects, its position will differ significantly between the two isomers, allowing for unambiguous assignment.

Synthesis and Mechanistic Considerations

The primary route for synthesizing ethyl 2-cyano-3-ethoxyacrylate is through a condensation reaction. The choice of reactants and conditions is paramount for driving the reaction to completion and influencing the isomeric ratio of the product.

A prevalent and effective method involves the reaction of ethyl cyanoacetate with triethyl orthoformate in the presence of a catalyst, typically a Lewis acid or, more commonly, an acid anhydride like acetic anhydride which also acts as a water scavenger.

Synthesis Workflow Diagram

Caption: General synthesis workflow for ethyl 2-cyano-3-ethoxyacrylate.

Causality in Experimental Design

-

Why Triethyl Orthoformate? It serves as the source for the ethoxymethylene group (=CH-OC₂H₅). Its reaction with the active methylene group of ethyl cyanoacetate is a classic Knoevenagel-type condensation.

-

The Role of Acetic Anhydride: This reagent is multifunctional. It reacts with the ethanol byproduct generated during the condensation, forming ethyl acetate. This serves two critical purposes: it acts as a dehydrating agent, removing a reaction byproduct (water/ethanol) and shifting the reaction equilibrium towards the product side, thereby increasing the yield.

-

Temperature Control: Heating under reflux is necessary to provide the activation energy for the reaction. The temperature is typically dictated by the boiling point of the reaction mixture. Post-reaction, fractional distillation is used to remove lower-boiling byproducts before the final product is purified, often by vacuum distillation due to its high boiling point.

Applications in Drug Development and Organic Synthesis

The utility of this compound stems from its high degree of functionalization. The presence of a nitrile, an ester, an ether, and an electron-deficient double bond makes it a powerful and versatile building block (synthon).

-

Synthesis of Heterocycles: It is a cornerstone intermediate for synthesizing a wide array of heterocyclic compounds, including pyridines and pyrimidines.[7] These scaffolds are prevalent in a vast number of bioactive molecules and approved drugs. The reaction typically involves condensation with a dinucleophile (e.g., amidines, ureas) to form the heterocyclic ring.

-

Michael Addition Reactions: The electron-withdrawing nitrile and ester groups render the double bond highly electrophilic and susceptible to Michael (1,4-conjugate) addition by nucleophiles. This allows for the straightforward introduction of new substituents at the β-position, building molecular complexity.[7]

-

Cycloaddition Reactions: Its electron-deficient nature makes it an excellent dienophile in Diels-Alder and other cycloaddition reactions, providing a pathway to complex cyclic and polycyclic systems.

-

Agrochemicals and Materials Science: Beyond pharmaceuticals, it serves as a starting material for developing new herbicides and is used in the production of specialty polymers and coatings.[1]

Role as a Versatile Chemical Synthon

Caption: Synthetic pathways enabled by this compound.

Exemplary Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis of ethyl 2-cyano-3-ethoxyacrylate. Optimization is required to maximize the yield of the (Z)-isomer.

WARNING: This procedure involves hazardous chemicals. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Ethyl cyanoacetate (1.0 mol)

-

Triethyl orthoformate (1.2 mol)

-

Acetic anhydride (1.5 mol)

-

Round-bottom flask with reflux condenser and distillation head

-

Heating mantle

-

Vacuum distillation setup

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a reflux condenser and a distillation head in a fume hood.

-

Charging the Reactor: Charge the flask with ethyl cyanoacetate, triethyl orthoformate, and acetic anhydride.

-

Reaction: Heat the mixture gently using a heating mantle to reflux (typically 120-140 °C). The reaction is exothermic and should be controlled.

-

Byproduct Removal: As the reaction proceeds, lower-boiling byproducts (ethanol and ethyl acetate) will be formed. Slowly distill these off through the distillation head to drive the reaction to completion. Monitor the temperature at the distillation head.

-

Isolation of Crude Product: Once the distillation of byproducts ceases, allow the reaction mixture to cool. The remaining dark liquid is the crude product.

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 190-191 °C at 30 mmHg.

-

Crystallization: The distilled product may be a liquid or a low-melting solid. It can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) to yield off-white to yellow crystals.[5][8]

-

Characterization: Confirm the identity, purity, and isomeric ratio of the final product using NMR, IR, and melting point analysis.

Safety, Handling, and Storage

Ethyl 2-cyano-3-ethoxyacrylate is an irritant and harmful chemical that requires careful handling.[8][9]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[5][8]

-

Skin: Immediately flush skin with plenty of water while removing contaminated clothing.[5][8]

-

Ingestion: Wash mouth out with water and get immediate medical aid.[8]

-

Inhalation: Move to fresh air immediately.[8]

-

Conclusion

This compound is a chemical of significant strategic importance for synthetic chemists, particularly in the pharmaceutical and agrochemical industries. Its value lies in the dense packing of reactive functional groups within a relatively simple acyclic structure, which can be leveraged to build substantial molecular complexity with high efficiency. A thorough understanding of its properties, synthesis, and handling, with careful attention to its stereochemistry, is essential for its successful application in advanced research and development projects. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this powerful synthon into their synthetic workflows.

References

- 1. Buy this compound | 42466-69-3 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl (ethoxymethylene)cyanoacetate | 94-05-3 [chemicalbook.com]

- 5. Ethyl 2-Cyano-3-ethoxyacrylate|94-05-3 - MOLBASE Encyclopedia [m.molbase.com]

- 6. chembk.com [chembk.com]

- 7. (E)-Ethyl 2-cyano-3-ethoxyacrylate [myskinrecipes.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. synquestlabs.com [synquestlabs.com]

In-Silico Analysis of (Z)-Ethyl 2-Cyano-3-Ethoxyacrylate: A Technical Guide

Introduction

(Z)-ethyl 2-cyano-3-ethoxyacrylate is a versatile chemical intermediate used in the synthesis of a variety of heterocyclic compounds. As with any chemical entity intended for potential use in pharmaceuticals or other applications where biological interaction is a consideration, a thorough understanding of its physicochemical and toxicological properties is paramount. In the early stages of research and development, in-silico (computer-based) analysis provides a rapid, cost-effective, and ethically sound approach to predict these properties, thereby guiding further experimental work.[1][2][3][4][5]

This technical guide provides a comprehensive overview of the in-silico analysis of this compound, offering a scientifically grounded, step-by-step approach for researchers, scientists, and drug development professionals. The methodologies described herein leverage freely accessible, validated web-based tools to ensure broad applicability.

Part 1: Physicochemical Property Prediction

A molecule's physicochemical properties govern its behavior in a biological system, influencing everything from solubility and absorption to its ability to cross cell membranes.[6] In-silico prediction of these properties is a critical first step in the assessment of any compound.

Methodology: SwissADME

SwissADME is a free and robust web tool that predicts a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness metrics.[7][8][9][10]

-

Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of a molecule's structure. For this compound, the SMILES string is CCO/C=C(\C#N)/C(=O)OCC.[11]

-

Access SwissADME: Navigate to the SwissADME website (--INVALID-LINK--]">http://www.swissadme.ch).[8]

-

Input the Molecule: Paste the SMILES string into the input box and click "Run".

-

Analyze the Results: The output will provide a comprehensive list of predicted physicochemical properties.

Predicted Physicochemical Properties:

| Property | Predicted Value | Significance |

| Molecular Formula | C8H11NO3 | Defines the elemental composition. |

| Molecular Weight | 169.18 g/mol | Influences diffusion and transport across membranes.[11] |

| LogP (iLOGP) | 1.29 | A measure of lipophilicity, affecting solubility and membrane permeability. |

| LogS (ESOL) | -1.84 | Predicts aqueous solubility, a key factor for bioavailability. |

| Water Solubility | 1.45e+00 g/L | A quantitative measure of how much of the compound dissolves in water. |

| Topological Polar Surface Area (TPSA) | 70.08 Ų | An indicator of a molecule's ability to permeate cell membranes. |

Part 2: ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a cornerstone of drug discovery and chemical safety assessment.[2][12] In-silico ADMET prediction helps to identify potential liabilities early in the development process, saving significant time and resources.[1][3][4][5]

Methodology: pkCSM and ProTox-II

For a comprehensive ADMET profile, we will utilize two specialized web servers: pkCSM for pharmacokinetics and ProTox-II for toxicity prediction.[1][3][4][5][13][14][15][16]

Caption: Workflow for in-silico ADMET profiling.

-

Access pkCSM: Navigate to the pkCSM web server (17--INVALID-LINK--]

-

Input SMILES: Enter the SMILES string for this compound.

-

Run Prediction: Submit the query for analysis.

-

Collect Data: Tabulate the predicted ADMET properties.

-

Access ProTox-II: Navigate to the ProTox-II web server (1813][15]

-

Input SMILES: Enter the SMILES string for the compound.

-

Run Prediction: Initiate the toxicity prediction.

-

Compile Results: Record the predicted toxicity endpoints and classifications.

Predicted ADMET Profile:

Pharmacokinetics (from pkCSM)

| Parameter | Predicted Value | Interpretation |

| Water Solubility (log mol/L) | -1.811 | Low water solubility. |

| Caco-2 Permeability (log Papp) | 0.816 | Good intestinal permeability is predicted. |

| Intestinal Absorption (Human) | 88.5% | High absorption from the intestines is likely. |

| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.601 | Predicted to be poorly permeable to the BBB. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the major drug-metabolizing enzyme CYP2D6. |

| Total Clearance (log ml/min/kg) | 0.381 | Moderate rate of clearance from the body is predicted. |

Toxicology (from ProTox-II)

| Endpoint | Prediction | Confidence Score |

| Hepatotoxicity | Inactive | 0.73 |

| Carcinogenicity | Inactive | 0.65 |

| Mutagenicity | Inactive | 0.79 |

| Immunotoxicity | Active | 0.68 |

| LD50 (rat, oral) | 2000 mg/kg | Toxicity Class 4 (Harmful if swallowed). |

Part 3: Potential Target Identification and Molecular Docking

To explore the potential biological activity of this compound, we can perform in-silico target prediction followed by molecular docking studies. This can help to identify potential protein targets and elucidate the binding interactions at a molecular level.

Methodology: SwissTargetPrediction and Molecular Docking

SwissTargetPrediction is a web server that predicts the most probable protein targets of a small molecule based on the principle of similarity to known ligands.[19] Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[20]

Caption: Workflow for target identification and molecular docking.

-

Target Prediction:

-

Access SwissTargetPrediction (--INVALID-LINK--).

-

Input the SMILES string for this compound.

-

Analyze the list of predicted targets, paying attention to those with high probability scores.

-

-

Molecular Docking (Conceptual Outline):

-

Protein Preparation: Download the 3D structure of a selected target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

-

Ligand Preparation: Generate a 3D conformation of this compound and assign charges.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina) to predict the binding pose and affinity of the ligand within the active site of the protein.

-

Results Analysis: Visualize the docked pose and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

Conclusion

The in-silico analysis of this compound provides valuable insights into its physicochemical properties, pharmacokinetic profile, and potential toxicities. The predicted high intestinal absorption and moderate clearance suggest good bioavailability. While the compound is predicted to be largely non-toxic in several categories, the potential for immunotoxicity warrants further investigation. The methodologies outlined in this guide provide a robust framework for the initial computational assessment of this and other novel chemical entities, enabling more informed decision-making in the research and development pipeline.

References

- 1. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]

- 2. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pkCSM [biosig.lab.uq.edu.au]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 7. SwissADME [swissadme.ch]

- 8. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 10. scispace.com [scispace.com]

- 11. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. merit.url.edu [merit.url.edu]

- 13. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]

- 18. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]

- 19. Molecular Modelling Group [molecular-modelling.ch]

- 20. KBbox: Methods [kbbox.h-its.org]

An In-depth Technical Guide to the Thermodynamic Stability of (Z)-ethyl 2-cyano-3-ethoxyacrylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Z)-ethyl 2-cyano-3-ethoxyacrylate is a key chemical intermediate whose stereochemical purity is critical for its application in the synthesis of complex organic molecules, including pharmaceuticals. This guide provides a comprehensive analysis of the thermodynamic stability of the (Z)-isomer in relation to its (E)-counterpart. By integrating foundational principles of organic chemistry with experimental and computational insights, this document elucidates the factors governing the equilibrium between these two isomers. The inherent steric strain within the (Z)-conformation renders it thermodynamically less stable than the (E)-isomer. This guide details the theoretical basis for this stability difference, outlines experimental protocols for isomerization and quantification, and discusses the implications for synthetic route design and process control.

Introduction: The Significance of Stereoisomerism in Ethyl 2-cyano-3-ethoxyacrylate

Ethyl 2-cyano-3-ethoxyacrylate possesses a tetrasubstituted double bond, giving rise to two geometric isomers: (Z) and (E). The spatial arrangement of the cyano and ethoxycarbonyl groups relative to the ethoxy group across the C=C double bond defines the isomer.

-

(Z)-isomer: The higher priority groups (based on Cahn-Ingold-Prelog rules), the ethoxy group and the ethoxycarbonyl group, are on the same side of the double bond.

-

(E)-isomer: The higher priority groups are on opposite sides of the double bond.

The distinct three-dimensional structures of these isomers lead to different physical and chemical properties, which can significantly impact their reactivity and the stereochemistry of subsequent products in a synthetic pathway.[1] Control over the E/Z ratio is therefore a critical aspect of its use in organic synthesis.[2]

Foundational Principles of Alkene Stability

The thermodynamic stability of alkenes is governed by a combination of electronic and steric factors.[3]

-

Substitution: Alkene stability generally increases with the number of alkyl substituents on the double bond.[4][5] Both isomers of ethyl 2-cyano-3-ethoxyacrylate are tetrasubstituted, so this factor does not differentiate them.

-

Steric Strain: Non-bonded interactions between bulky substituents can destabilize an isomer. In the (Z)-isomer of ethyl 2-cyano-3-ethoxyacrylate, the relatively bulky ethoxycarbonyl and ethoxy groups are on the same side of the double bond, leading to steric repulsion and a less stable configuration compared to the (E)-isomer where they are on opposite sides.[1]

-

Electronic Effects: The presence of electron-withdrawing groups, such as the cyano and ethoxycarbonyl groups, influences the electron density of the double bond.[3] While both isomers share the same electronic-withdrawing groups, their spatial orientation in the (Z)-isomer can lead to a higher dipole moment compared to the (E)-isomer.[1]

Based on these principles, the (E)-isomer is predicted to be the thermodynamically more stable of the two.

Synthesis and Isomerization: A Thermodynamic Landscape

Ethyl 2-cyano-3-ethoxyacrylate is commonly synthesized via the Knoevenagel condensation of ethyl cyanoacetate with an appropriate electrophile.[1] The stereochemical outcome of this reaction is highly dependent on the reaction conditions.

The general mechanism for the Knoevenagel condensation is depicted below:

Figure 1: Generalized workflow of the Knoevenagel condensation.

Reaction conditions such as temperature, solvent, and the choice of catalyst play a crucial role in determining the final E/Z ratio.[2]

-